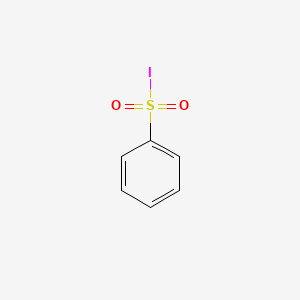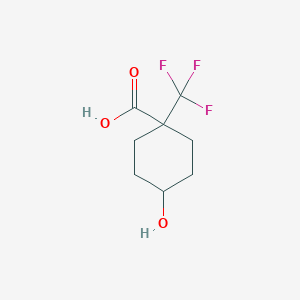
5-(4-Fluorophenyl)-3,3-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-3,3-dimethylpentanoic acid: is an organic compound characterized by the presence of a fluorophenyl group attached to a dimethylpentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Fluorophenyl)-3,3-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(4-Fluorophenyl)-3,3-dimethylpentanoic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Fluorine atoms in drug molecules can enhance their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers and advanced materials .
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)-3,3-dimethylpentanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: This compound shares the fluorophenyl group but has a pyridine ring instead of a pentanoic acid backbone.
4-Fluorophenylacetic acid: Similar in structure but with an acetic acid backbone instead of a pentanoic acid.
Uniqueness: 5-(4-Fluorophenyl)-3,3-dimethylpentanoic acid is unique due to its specific combination of a fluorophenyl group and a dimethylpentanoic acid backbone. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C13H17FO2 |
|---|---|
Poids moléculaire |
224.27 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-3,3-dimethylpentanoic acid |
InChI |
InChI=1S/C13H17FO2/c1-13(2,9-12(15)16)8-7-10-3-5-11(14)6-4-10/h3-6H,7-9H2,1-2H3,(H,15,16) |
Clé InChI |
YFWKPXCPMFOVMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=CC=C(C=C1)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


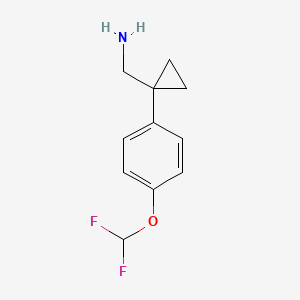

![[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate](/img/structure/B13537308.png)
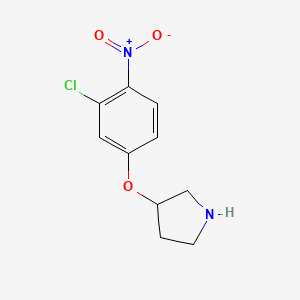
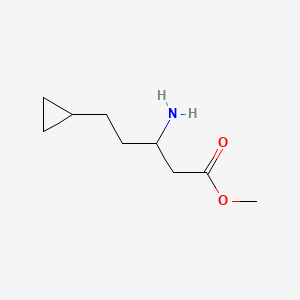


![1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13537342.png)
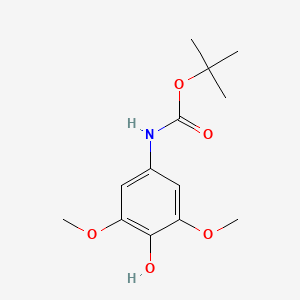

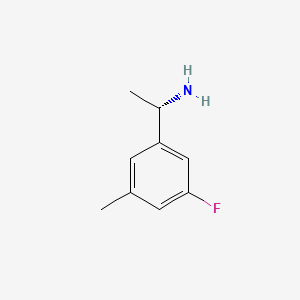
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)
